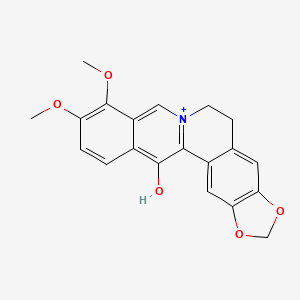

Neo-Oxyberberine

Description

Neo-Oxyberberine is a novel derivative of berberine, a well-studied isoquinoline alkaloid derived from plants such as Berberis vulgaris. Structurally, Neo-Oxyberberine features a 9-O-substitution, distinguishing it from the parent compound and other analogs like oxyberberin and oxyepiberberine . This modification enhances its pharmacological profile, particularly in glucose metabolism regulation. A 2023 study demonstrated its potent hypoglycemic effects in animal models, reducing blood glucose levels by 30–40% in oral glucose tolerance tests (OGTT) compared to berberine . Its synthesis involves selective oxidation at the 9-position of the berberine scaffold, followed by functional group modifications to optimize bioavailability and target specificity .

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-21-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-9H,5-6,10H2,1-2H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQJUYMGQNBENF-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO5+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394374 | |

| Record name | 13-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-45-7 | |

| Record name | Neo-Oxyberberine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Structural Features of Berberine Derivatives

| Compound | Substituent Positions | Key Structural Attributes |

|---|---|---|

| Berberine | 9, 10, 11 (methoxy) | Planar, low solubility |

| Neo-Oxyberberine | 9-O-substitution | Enhanced polarity, improved solubility |

| Oxyberberin | 8-O-substitution | Moderate solubility, altered conjugation |

| Oxyepiberberine | 13-epi configuration | Stereochemical complexity |

Pharmacological Efficacy

- Hypoglycemic Activity : Neo-Oxyberberine reduced blood glucose levels by 30–40% in OGTT, outperforming berberine (15–20% reduction) . This is attributed to its enhanced AMPK activation and GLUT4 translocation in skeletal muscle.

- Antimicrobial Effects : Berberine exhibits broad-spectrum antimicrobial activity (MIC: 10–50 µg/mL), while Neo-Oxyberberine shows narrower but more potent activity against Gram-positive bacteria (MIC: 5–20 µg/mL) .

- Anti-inflammatory Effects : Both compounds inhibit NF-κB, but Neo-Oxyberberine’s 9-O-substitution improves binding affinity to IKKβ (IC₅₀: 2.1 µM vs. berberine’s 5.3 µM) .

Table 2: Pharmacological Comparison

| Compound | Hypoglycemic Efficacy (OGTT) | Antimicrobial MIC (µg/mL) | Anti-inflammatory IC₅₀ (IKKβ) |

|---|---|---|---|

| Berberine | 15–20% reduction | 10–50 | 5.3 µM |

| Neo-Oxyberberine | 30–40% reduction | 5–20 (Gram-positive) | 2.1 µM |

| Oxyberberin | Not reported | 15–30 | Not reported |

Bioavailability and Pharmacokinetics

Berberine suffers from poor oral bioavailability (<5%) due to intestinal efflux by P-glycoprotein . Neo-Oxyberberine addresses this via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.